Amino-O-tolyl-acetic acid methyl ester hydrochloride
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Description
Synthesis Analysis
The synthesis of amino acid methyl ester hydrochlorides, including structures similar to Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be achieved through reactions involving amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been noted for its compatibility with both natural and synthetic amino acids, yielding good to excellent results (Jiabo Li & Y. Sha, 2008).
Molecular Structure Analysis
While specific details on the molecular structure analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride are scarce, the general approach to studying similar compounds involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry. These techniques allow for the elucidation of molecular frameworks and the spatial arrangement of atoms within the molecule.
Chemical Reactions and Properties
Amino-O-tolyl-acetic acid methyl ester hydrochloride participates in a variety of chemical reactions, owing to the active ester and amino groups present in its structure. It can undergo condensation, hydrolysis, and coupling reactions, which are fundamental in synthesizing more complex molecules or modifying its structure for specific applications (A. Shalaby et al., 1997).
Scientific Research Applications
Skin Permeation Enhancements : A study developed novel ionic liquids (ILs) based on amino acids, including methyl amino acid ester hydrochlorides, which showed improved permeation to model drugs. This research highlights the potential utility of such compounds in drug transdermal delivery systems (TDDSs) (Zheng et al., 2020).
Synthesis and Anti-inflammatory Potency : Another study involved the synthesis of new proteinogenic amino acids conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", using amino acid methyl esters. These compounds demonstrated significant anti-inflammatory activity (Shalaby et al., 1998).
Amphoteric Electrolyte Affinity Constants : Research from 1906 investigated the influence of methyl group introduction into an amino acid, including the effect on the corresponding methyl ester. This foundational work provides insight into the chemical properties of such compounds (Johnston, 1906).
Convenient Synthesis Methods : A 2008 study presented a method for preparing amino acid methyl ester hydrochlorides, demonstrating compatibility with various amino acids. This method could be useful in synthesizing a range of similar compounds for research purposes (Li & Sha, 2008).
Antimycobacterial Agents : Research on theophylline-7-acetic acid derivatives with amino acids found that amino acid methyl ester hydrochlorides have potential as lead compounds in developing antimycobacterial agents (Voynikov et al., 2014).
properties
IUPAC Name |
methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHYWCEIUBSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-O-tolyl-acetic acid methyl ester hydrochloride | |
CAS RN |
191401-35-1 |
Source
|
Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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